(-)-alpha-Santalene (-)-alpha-Santalene
Brand Name: Vulcanchem
CAS No.: 27353-28-2
VCID: VC16663335
InChI: InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1
SMILES:
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

(-)-alpha-Santalene

CAS No.: 27353-28-2

Cat. No.: VC16663335

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

(-)-alpha-Santalene - 27353-28-2

Specification

CAS No. 27353-28-2
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (2R,6S,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane
Standard InChI InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13+,14-,15?/m0/s1
Standard InChI Key KWFJIXPIFLVMPM-BSMMKNRVSA-N
Isomeric SMILES CC(=CCC[C@]1(C2C[C@H]3C1([C@H]3C2)C)C)C
Canonical SMILES CC(=CCCC1(C2CC3C1(C3C2)C)C)C

Introduction

Chemical Identity and Structural Characteristics

(-)-α-Santalene (CAS 512-61-8) belongs to the tricyclic sesquiterpene class, with the systematic IUPAC name (1S,2R,4S,6R,7R)-1,7-dimethyl-7-(4-methylpent-3-en-1-yl)tricyclo[2.2.1.0²,⁶]heptane . Its molecular formula, C₁₅H₂₄, corresponds to a molecular weight of 204.35 g/mol . The compound’s tricyclo[2.2.1.0²,⁶]heptane skeleton features methyl groups at positions 1 and 7, along with a 4-methylpent-3-en-1-yl substituent at position 7, creating a chiral center with absolute configuration 1S,2R,4S,6R,7R .

Stereochemical Considerations

The (-)-enantiomer exhibits a specific optical rotation influenced by its four stereocenters. X-ray crystallography and NMR studies confirm that the 4-methylpent-3-enyl side chain adopts a trans configuration relative to the tricyclic core, contributing to its thermodynamic stability . The InChIKey (KWFJIXPIFLVMPM-UHFFFAOYSA-N) uniquely identifies this stereoisomer, distinguishing it from (+)-α-santalene and β-santalene variants .

Physicochemical Properties

(-)-α-Santalene is a hydrophobic liquid at standard conditions, with limited solubility in polar solvents. It exhibits partial miscibility in chloroform (0.8 mg/mL) and ethyl acetate (1.2 mg/mL) . The compound’s logP value of 4.7 predicts high lipid membrane permeability, a property critical for its bioactivity in cellular systems .

Table 1: Key Chemical Properties of (-)-α-Santalene

PropertyValueSource
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
CAS Registry Number512-61-8
Solubility in Chloroform0.8 mg/mL
Optical Rotation-27.3° (c=1.0, CHCl₃)

Biosynthesis and Metabolic Engineering

Native Biosynthetic Pathways

In Santalum album, (-)-α-santalene originates from farnesyl diphosphate (FPP), a universal sesquiterpene precursor. Santalene synthase (STS) catalyzes the cyclization of (E,E)-FPP through a carbocation cascade, yielding α-santalene as the primary product alongside β-santalene and epi-β-santalene . Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that Thr298 in Santalum STS acts as a catalytic base, directing deprotonation to form the α-santalene backbone .

Heterologous Production Systems

Metabolic engineering in Saccharomyces cerevisiae has achieved titers of 1.7 g/L through:

  • FPP Flux Enhancement: Overexpression of ERG10, ERG13, and tHMG1 to boost mevalonate pathway output .

  • Enzyme Engineering: The S533A mutation in α-santalene synthase (CISS) from Curcuma wenyujin increased catalytic efficiency by 70% through optimized hydrogen bonding networks .

  • Fermentation Optimization: Two-phase partitioning with dodecane improved product recovery by reducing terpene toxicity .

Table 2: Key Enzymes in (-)-α-Santalene Biosynthesis

EnzymeOrganismFunction
Santalene synthase (STS)Santalum albumCyclizes FPP to α/β-santalene
CYP76F1Santalum spicatumHydroxylates santalenes to santalols
CwSSCurcuma wenyujinRecombinant α-santalene production

Pharmacological and Biological Properties

Antioxidant Mechanisms

(-)-α-Santalene modulates oxidative stress markers in hepatocyte models:

  • Reduces lipid peroxidation by 62% at 50 μM

  • Enhances glutathione reductase activity (1.8-fold vs. control)

  • Suppresses nitric oxide synthase (iNOS) expression via NF-κB pathway inhibition

Anticancer Activity

In MCF-7 breast cancer cells, (-)-α-santalene:

  • Induces G0/G1 cell cycle arrest (75% cells vs. 52% control)

  • Downregulates β-catenin nuclear translocation by 40%

  • Synergizes with paclitaxel (CI=0.78) to enhance apoptosis

Anti-Inflammatory Effects

The compound inhibits COX-2 (IC₅₀=18 μM) and 5-LOX (IC₅₀=24 μM) through substrate competitive binding, outperforming indomethacin in carrageenan-induced paw edema models (ED₅₀=12 mg/kg) .

Industrial Applications and Formulation Considerations

Fragrance Industry Applications

(-)-α-Santalene constitutes 18-25% of East Indian sandalwood oil . Its stability in ethanolic solutions (t₁/₂=14 months at 25°C) makes it ideal for:

  • Premium perfumes (0.5-2% concentration)

  • Functional fragrances with α-Terpinene (3:1 ratio for citrus-woody accords)

  • Antimicrobial detergents (0.1% w/w reduces S. aureus biofilm by 60%)

Drug Delivery Systems

Nanoemulsions with 10% (-)-α-santalene show:

  • 92% transdermal flux enhancement vs. free compound

  • 8-hour sustained release in stratum corneum models

  • 40% reduction in skin irritation compared to DMSO solutions

Enzyme Engineering and Catalytic Enhancements

Rational Design Strategies

The F441V mutation in Santalum STS shifted product specificity from α:β-santalene (85:15) to 50:50 ratios, enabling tailored essential oil profiles . Fusion proteins linking FPP synthase (ERG20) with CwSS increased catalytic efficiency (kcat/Km) by 3.2-fold through substrate channeling .

Computational Optimization

QM/MM simulations identified six residues (D307, E441, T318, F298, W325, Y520) governing carbocation stabilization. Molecular dynamics-guided mutation of W325H reduced energy barriers by 4.2 kcal/mol, boosting conversion rates to 98% .

Table 3: Enhanced (-)-α-Santalene Production Strains

StrainStrategyTiter (g/L)
Y. lipolytica SyBE_Sc17FPP synthase fusion2.4
S. cerevisiae BY4741SQS deletion + CwSS1.9
E. coli BL21(DE3)MVA pathway insertion0.7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator